molecular formula C11H12N2O3 B2539968 Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1036000-39-1

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2539968
CAS No.: 1036000-39-1
M. Wt: 220.228
InChI Key: YFKITICHACVSCW-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a furan ring substituted with a methyl group and a pyrazole ring substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrazoles depending on the reagent used.

Scientific Research Applications

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and kinetic simulations provide insights into these interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylfuran: Shares the furan ring structure but lacks the pyrazole ring.

    5-Hydroxymethylfurfural: Another furan derivative with different functional groups.

    2-Methylfuran: A simpler furan compound with a methyl group.

Uniqueness

Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-6-8(12-13-9)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKITICHACVSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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